molecular formula C13H19NO B15505729 (+)-(3s,4s)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

(+)-(3s,4s)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

Cat. No.: B15505729
M. Wt: 205.30 g/mol
InChI Key: HXZDAOSDNCHKFE-HQVZTVAUSA-N
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Description

(+)-(3S,4S)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine is a chiral piperidine derivative with a trans-3,4-dimethyl substitution and an equatorial 4-(3-hydroxyphenyl) group. This compound belongs to the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of pure opioid receptor antagonists, first reported by Zimmerman et al. . Unlike traditional opioid antagonists (e.g., naloxone), which require N-allyl or N-cyclopropylmethyl substituents, this class derives its antagonist activity from the unique stereochemistry of the 3- and 4-methyl groups and the orientation of the 3-hydroxyphenyl moiety .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(4S)-3,4-dimethylpiperidin-4-yl]phenol

InChI

InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10?,13-/m0/s1

InChI Key

HXZDAOSDNCHKFE-HQVZTVAUSA-N

Isomeric SMILES

CC1CNCC[C@]1(C)C2=CC(=CC=C2)O

Canonical SMILES

CC1CNCCC1(C)C2=CC(=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacological Comparisons with Analogues

Stereochemical Isomers

The stereochemistry of the 3- and 4-methyl groups critically determines opioid receptor activity:

  • (3R,4R)-Isomer : Exhibits higher μ- and κ-opioid receptor antagonist potency than the (3S,4S)-isomer. For example, in cloned human μ-opioid receptor assays, the (3R,4R)-isomer of LY255582 showed IC₅₀ = 1.9 nM, compared to weaker activity for (3S,4S) .
  • (3S,4S)-Isomer : Retains pure antagonist properties but with reduced potency. This isomer is often used as a reference to study structure-activity relationships (SAR) .

Key Insight : The trans-3,4-dimethyl configuration is essential for pure antagonist activity. Cis isomers (e.g., compound 22) or removal of either methyl group converts antagonists into mixed agonist-antagonists .

Modifications to the Piperidine Core

A. Removal of Methyl Groups
  • 3-Methyl Removal : Eliminating the 3-methyl group (e.g., compound 5a,b) reduces μ-opioid antagonist potency by >10-fold but retains κ- and δ-antagonism .
  • 4-Methyl Replacement : Substituting the 4-methyl with a propyl group (compound 3) introduces mixed agonist-antagonist effects (e.g., partial μ-agonism in rodent models) .
B. Modification of the 3-Hydroxyphenyl Group
  • Carboxamide Bioisostere (4b): Replacing the phenolic -OH with a carboxamide retains high μ-opioid affinity (Ki = 0.8 nM) and antagonist activity (IC₅₀ = 1.9 nM in GTPγS assays) .
  • Pyridyl/Thienyl Replacement : Compounds like 3b (3-pyridyl substitution) maintain κ-opioid receptor (KOR) antagonist activity (Ke = 0.18 nM) with >273-fold selectivity over μ-opioid receptors (MOR) .

Simplified Analogues

  • Compound 1 (Simplified Piperidine) : Removing the 3,4-dimethyl groups reduces KOR potency (Ke = 6.80 nM) but retains selectivity (21-fold over MOR) .
  • Compound 2 (No Piperidine Amino Group): Exhibits exceptional KOR selectivity (Ke = 0.14 nM; 1,730-fold over MOR) despite structural simplification .

Rigid Conformational Analogues

Locking the 4-(3-hydroxyphenyl) group in an equatorial conformation (e.g., N-phenylpropyl-4β-methyl-5-(3-hydroxyphenyl)morphan) preserves non-selective antagonist activity (Ke = 1.9–32.7 nM across μ, δ, κ receptors) .

Receptor Selectivity and Functional Activity

Compound Structural Features μ-Opioid Activity κ-Opioid Activity δ-Opioid Activity Reference
(+)-(3S,4S)-Isomer trans-3,4-dimethyl, 3-hydroxyphenyl Pure antagonist (IC₅₀ = 8 nM) Pure antagonist (IC₅₀ = 12 nM) Pure antagonist (IC₅₀ = 30 nM)
(3R,4R)-Isomer (LY255582) trans-3,4-dimethyl, 3-hydroxyphenyl Pure antagonist (IC₅₀ = 1.9 nM) Pure antagonist (IC₅₀ = 3.2 nM) Pure antagonist (IC₅₀ = 5.5 nM)
JDTic (3R,4R)-dimethyl, tetrahydroisoquinoline Ke = 0.49 nM Ke = 0.024 nM Ke = 0.12 nM
Alvimopan (1b) N-phenylpropyl, trans-3,4-dimethyl Peripheral antagonist (Ke = 0.6 nM) N/A N/A
Compound 3b (Pyridyl) 3-pyridyl, no 3/4-methyl Ke = 49 nM Ke = 0.18 nM Ke = 3,000 nM

Notes:

  • Peripheral Selectivity : Alvimopan’s N-phenylpropyl substituent restricts blood-brain barrier penetration, making it a peripherally selective μ-antagonist for gastrointestinal disorders .
  • Inverse Agonism : RTI-5989-25, a 3,4-dimethyl derivative, acts as a μ-opioid inverse agonist, highlighting the functional diversity within this structural class .

Key Research Findings

Stereochemistry Drives Activity : The trans-3,4-dimethyl configuration and equatorial 3-hydroxyphenyl orientation are mandatory for pure antagonism. Cis isomers or axial phenyl groups induce agonist activity .

N-Substituent Flexibility : N-substituents (e.g., phenylpropyl, cyclohexyl) modulate potency and selectivity without converting antagonists into agonists .

Bioisosteric Replacements : The 3-hydroxyphenyl group can be replaced with pyridyl or thienyl moieties to maintain KOR antagonism, suggesting adaptability in drug design .

Clinical and Therapeutic Implications

  • Alvimopan : Approved for postoperative ileosis due to peripheral μ-antagonism .
  • JDTic : A long-acting KOR antagonist explored for depression and addiction, though clinical development halted due to stability issues .

Q & A

Q. What are the key structural features of (+)-(3S,4S)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine that influence its opioid receptor antagonism?

The compound’s antagonism is mediated by its trans-3,4-dimethyl configuration and equatorial orientation of the 3-hydroxyphenyl group on the piperidine chair conformation. X-ray crystallography (LY255582) confirmed that the 3R,4R,3′S configuration stabilizes the piperidine ring in a chair conformation, with the 4-(3-hydroxyphenyl) group equatorial. This orientation is critical for high μ-opioid receptor affinity and antagonist activity . Substituents on the nitrogen (e.g., phenylpropyl or cyclohexylpropyl) further enhance binding through extended conformations .

Q. How is the stereoselective synthesis of this compound achieved?

Early syntheses relied on resolution of racemic mixtures via chiral chromatography or diastereomeric salt formation. For example, LY255582 (3R,4R isomer) was isolated using recrystallization with tartaric acid derivatives. Recent methods employ asymmetric catalysis to directly generate the desired stereoisomers, reducing waste and improving yields . Key intermediates include 1,3-dimethyl-4-piperidinone, which undergoes regioselective alkylation and hydroxylation .

Q. What in vitro assays are used to evaluate opioid receptor affinity and antagonist potency?

  • Radioligand displacement assays : Measure Ki values using μ-, δ-, and κ-opioid receptor membrane preparations (e.g., displacement of [³H]diprenorphine) .
  • [³⁵S]GTPγS binding : Quantifies inverse agonist efficacy by assessing G-protein coupling inhibition (e.g., IC₅₀ values for LY255582 = 0.77 nM at μ receptors) .
  • Functional antagonist assays : Mouse writhing (ED₅₀) and rat-diuresis models validate in vivo potency .

Advanced Research Questions

Q. How does the N-substituent’s conformational flexibility impact receptor selectivity and potency?

SAR studies show that three-atom spacers (e.g., phenylpropyl, cyclohexylpropyl) between the piperidine nitrogen and aromatic rings optimize μ-receptor binding. Rigid analogs (e.g., azabicyclohexanes) locked in equatorial conformations retain potency, suggesting flexibility is not essential for antagonism . Substitutions like hydroxyl or keto groups on the N-aryl moiety enhance κ-receptor selectivity (e.g., JDTic: κ Ki = 0.024 nM vs. μ Ki = 1.4 nM) .

Q. What explains discrepancies between in vitro binding data and in vivo efficacy?

LY255582 showed strong correlation between Na⁺-dependent inverse agonist activity in vitro and anorectic effects in obese rats, unlike earlier analogs. This highlights the importance of functional assays (e.g., GTPγS binding) over pure affinity measurements. Discrepancies may arise from pharmacokinetic factors (e.g., peripheral selectivity) or allosteric modulation .

Q. How do stereochemical inversions affect pharmacological activity?

The 3R,4R isomer (e.g., LY255582) exhibits 10–100× higher μ-receptor affinity (Ki = 0.74 nM) than the 3S,4S isomer (Ki = 11.4 nM). This is attributed to better alignment with receptor subpockets, as shown by X-ray structures . Cis isomers (e.g., RTI-5989-2) lose potency due to axial phenyl orientation, disrupting receptor interactions .

Q. What strategies improve peripheral selectivity for gastrointestinal applications?

Polar N-substituents (e.g., hydroxy groups) reduce CNS penetration. LY246736, a peripherally selective analog, showed >200× peripheral vs. central receptor distribution, validated via biliary excretion studies and μ-antagonist assays in ileus models .

Q. Can bioisosteric replacement of the 3-hydroxyphenyl group retain activity?

Yes. Replacing the phenolic hydroxyl with a carboxamide (e.g., 4b) maintained μ-antagonist potency (IC₅₀ = 1.9 nM) while improving metabolic stability. This suggests hydrogen-bonding interactions are critical, not the hydroxyl group itself .

Data Contradiction Analysis

Q. Why do some N-substituted analogs lack μ-receptor selectivity despite high affinity?

Compounds with bulky N-substituents (e.g., JDTic) exhibit κ-selectivity due to steric clashes with μ-receptor subpockets. In contrast, smaller substituents (e.g., methyl) favor μ-binding. The lack of μ-selectivity in early analogs (e.g., RTI-5989-1) was resolved by introducing isoquinoline groups to enforce κ-specific conformations .

Q. How do rigid analogs inform the bioactive conformation?

Azabicyclohexane derivatives constrained in equatorial orientations showed equal or greater potency than flexible analogs, confirming that the equatorial 3-hydroxyphenyl group is the bioactive conformation. Surprisingly, removing the 3-methyl group (e.g., in 3-azabicyclo[3.1.0]hexanes) retained antagonism, challenging earlier SAR assumptions .

Methodological Recommendations

  • Conformational analysis : Use X-ray crystallography and NMR to validate piperidine chair conformations .
  • Peripheral selectivity screening : Combine biliary cannulation with CNS penetration assays (e.g., brain-plasma ratio) .
  • Functional assays : Prioritize [³⁵S]GTPγS over pure binding assays to capture inverse agonist effects .

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